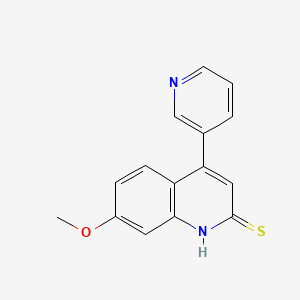

7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol

Description

7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol is a quinoline derivative characterized by a methoxy group at the 7-position, a pyridin-3-yl substituent at the 4-position, and a thiol (-SH) group at the 2-position. The molecular formula is C₁₅H₁₁N₂OS, with a molecular weight of 267.33 g/mol. Its structure combines aromatic heterocycles (quinoline and pyridine) with a reactive thiol moiety, making it a versatile scaffold for pharmaceutical and coordination chemistry applications. The pyridin-3-yl group introduces additional nitrogen-based polarity, which may enhance solubility or binding interactions compared to phenyl-substituted analogs .

Properties

IUPAC Name |

7-methoxy-4-pyridin-3-yl-1H-quinoline-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-18-11-4-5-12-13(10-3-2-6-16-9-10)8-15(19)17-14(12)7-11/h2-9H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAGBKVIOLUOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=S)N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common synthetic route includes the reaction of 7-methoxyquinoline with pyridine-3-carbaldehyde in the presence of a base to form the intermediate, which is then treated with thiol reagents to introduce the thiol group at the 2nd position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the quinoline or pyridinyl rings.

Substitution: The methoxy and pyridinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound .

Scientific Research Applications

7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline and pyridinyl rings may interact with nucleic acids and other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a detailed comparison of 7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol with structurally related compounds:

Table 1: Structural and Physical Properties

Key Differences and Implications

This may improve aqueous solubility or metal-coordination capabilities . The thiol (-SH) group distinguishes these compounds from analogs like 7f (which has an ester group). Thiols are nucleophilic and prone to oxidation, enabling applications in disulfide bond formation or enzyme inhibition .

Biological Activity While direct biological data for this compound are unavailable, structurally related quinoline derivatives (e.g., hexahydroquinoline carbonitriles) exhibit antifungal and antibacterial activity. The thiol group may modulate target binding compared to chloro or pyrrolidinyl substituents .

Synthetic Accessibility 7-Methoxy-4-phenylquinoline-2-thiol is synthesized via methods applicable to its pyridinyl analog, likely involving condensation of substituted anilines with carbonyl precursors. The pyridin-3-yl variant may require specialized reagents (e.g., 3-aminopyridine) . Compound 7f achieves an 84% yield under mild conditions (room temperature, 12 hours), suggesting that similar protocols could be adapted for the target compound .

Biological Activity

7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

The compound features a quinoline core with a methoxy group at position 7 and a pyridine ring at position 4. The thiol group at position 2 is crucial for its biological activity, allowing for interactions with various biological targets.

Molecular Formula: C12H10N2OS

Molecular Weight: 226.28 g/mol

The biological activity of this compound is attributed to several mechanisms:

- Covalent Bond Formation: The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity.

- Interaction with Nucleic Acids: The quinoline and pyridinyl rings may interact with nucleic acids, affecting cellular processes such as replication and transcription.

- Antioxidant Activity: The compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: MCF-7 Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of approximately 5 µM. Mechanistic studies indicated that treatment led to:

- Cell Cycle Arrest: Significant arrest at the G2/M phase.

- Apoptosis Induction: Increased expression of pro-apoptotic markers (e.g., Bax) and decreased expression of anti-apoptotic markers (e.g., Bcl-2).

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar quinoline derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 7-Methoxy-4-(pyridin-2-yl)quinoline-2-thiol | Moderate anticancer activity | 10 |

| 7-Methoxy-4-(pyridin-4-yl)quinoline-2-thiol | Lower antimicrobial activity | 20 |

| 7-Methoxy-4-(pyridin-3-yl)quinoline-2-amino | Enhanced cytotoxicity against lung cancer cells | 3 |

This comparison illustrates the unique efficacy of the pyridin-3-yl substitution in enhancing biological activity.

Q & A

Q. What synthetic strategies are employed to construct the quinoline core in 7-Methoxy-4-(pyridin-3-yl)quinoline-2-thiol, and what starting materials are typically used?

The quinoline backbone is commonly synthesized via the Skraup or Doebner-Miller reactions. For 7-methoxy substitution, 3-methoxyaniline derivatives are cyclized with glycerol or acrolein under acidic conditions. Subsequent functionalization introduces the pyridin-3-yl and thiol groups. Optimization of reaction temperature and acid catalysts (e.g., sulfuric acid) is critical to avoid side products like tar formation .

Q. How is the pyridin-3-yl group introduced at the 4-position of the quinoline ring?

The pyridin-3-yl substituent is typically installed via cross-coupling reactions. For example, Suzuki-Miyaura coupling uses a quinoline boronate ester (e.g., 7-Methoxy-4-(dioxaborolan-2-yl)quinoline) and a pyridinyl halide under palladium catalysis (e.g., Pd(PPh₃)₄). Reaction conditions (solvent, base, temperature) are optimized to enhance yield and regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

- ¹H/¹³C NMR : Confirms substitution patterns. The thiol proton (S-H) appears as a singlet (~δ 3.5–4.5 ppm), while methoxy protons resonate at δ ~3.8–4.0 ppm.

- HRMS : Validates molecular weight (e.g., [M+H]⁺).

- IR : Identifies S-H stretches (~2550 cm⁻¹) and C=S vibrations (~1100 cm⁻¹). X-ray crystallography (e.g., single-crystal studies) resolves absolute stereochemistry .

Advanced Research Questions

Q. How can oxidation of the thiol group during synthesis and storage be mitigated?

- Synthesis : Use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT). Protect the thiol as a disulfide or trityl derivative, followed by deprotection with TFA/Et₃SiH.

- Storage : Maintain under nitrogen at –20°C in amber vials to prevent light-induced degradation. Purity is monitored via HPLC to detect disulfide byproducts .

Q. What methodologies resolve contradictions in reported biological activities of quinoline derivatives with varying substituents?

Discrepancies arise from differences in substituent positioning (e.g., methoxy vs. hydroxyl) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Compare derivatives with systematic substituent changes.

- Standardized Assays : Use consistent cell lines (e.g., Caco-2 for permeability) and control for compound purity (≥95% by HPLC).

- Computational Modeling : Predict binding modes to enzymes/receptors (e.g., docking studies with AutoDock) .

Q. What computational and experimental approaches validate the binding mechanism of this compound to biological targets?

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., using GROMACS).

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS). Discrepancies between computational and experimental data guide refinement of force fields or synthesis of analogs with modified substituents .

Methodological Considerations

Q. How are reaction conditions optimized for multi-step syntheses involving sensitive functional groups?

- Stepwise Monitoring : Use TLC/LC-MS after each step to detect intermediates.

- Temperature Control : Low temperatures (–78°C to 0°C) minimize side reactions for thiol-containing intermediates.

- Catalyst Screening : Test palladium/ligand combinations (e.g., PdCl₂(dppf)) to improve coupling efficiency .

Q. What strategies enhance the solubility of this compound in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug Design : Convert the thiol to a more soluble ester or glycoside derivative.

- pH Adjustment : Ionize the pyridine nitrogen via buffered solutions (pH ~6.5–7.4) .

Data Analysis and Interpretation

Q. How are crystallographic data (e.g., X-ray) utilized to resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides bond lengths/angles and torsion angles. For example, the dihedral angle between quinoline and pyridine rings impacts π-π stacking in enzyme binding. Data refinement (e.g., SHELXL) resolves disorder or thermal motion artifacts .

Q. What statistical methods are employed to analyze dose-response relationships in biological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.